1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine

Lipophilicity Prodrug Design Blood‑Brain Barrier Permeability

Sourcing the correct N1-aryl-1,2,3-triazol-4-amine isomer for sigma-1 receptor programs often involves supply chain uncertainty and the risk of inactive regioisomers. This compound provides the precise 4-methylphenyl substitution required for target affinity, eliminating structural misassignment. - Confirmed 1,2,3-triazole connectivity with low TPSA (56.7 Ų), preferred for CNS library design over 1,2,4-triazole analogs. - XLogP3 of 1.4 offers a quantifiable lipophilicity advantage, directly supporting blood-brain barrier penetration in antagonist candidates. - Primary amine handle enables rapid amide coupling or reductive amination for parallel SAR exploration.

Molecular Formula C9H10N4
Molecular Weight 174.2 g/mol
CAS No. 1497023-17-2
Cat. No. B1470139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine
CAS1497023-17-2
Molecular FormulaC9H10N4
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C=C(N=N2)N
InChIInChI=1S/C9H10N4/c1-7-2-4-8(5-3-7)13-6-9(10)11-12-13/h2-6H,10H2,1H3
InChIKeyZYCFPZOFGWZALJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methylphenyl)-1,2,3-triazol-4-amine: Sigma Receptor Scaffold


1-(4-methylphenyl)-1H-1,2,3-triazol-4-amine is a 1,2,3‑triazole amine derivative bearing a 4‑methylphenyl substituent at N1 [1]. Its compact structure (MW 174.20 g/mol) and balanced physicochemical properties (XLogP3 1.4, TPSA 56.7 Ų) position it as a versatile building block for medicinal chemistry programs targeting sigma‑1 receptors and related CNS disorders [1][2].

Workflow Sigma-1 receptor lead optimization
Selection 1,2,3-triazole scaffold with 4-methylphenyl
Use Context Medicinal chemistry building block for CNS research

1,2,3-Triazole Scaffold Substitution Risks


1,2,3‑Triazole amines exhibit distinct binding modes at sigma‑1 receptors that are highly sensitive to the N1‑aryl substitution pattern [1]. The 4‑methylphenyl group in the target compound confers a specific combination of steric bulk and lipophilicity that differs from unsubstituted, chloro‑, or methoxy‑ analogs, directly affecting receptor affinity and selectivity [2]. Simple in‑class substitution therefore risks a complete loss of pharmacological activity.

Unsubstituted phenyl analog may not reproduce sigma-1 affinity due to different steric and lipophilic profile.
Chloro- or methoxy-substituted analogs shift N1-aryl electronics, likely altering receptor recognition and selectivity.
1,2,4-triazole regioisomer exhibits higher TPSA, which may reduce passive CNS permeability and change binding mode.

1-(4-Methylphenyl)-1,2,3-triazol-4-amine: Analogue Comparison


Lipophilicity Gain vs. Unsubstituted Analog

The introduction of a para‑methyl group onto the phenyl ring increases the calculated partition coefficient (XLogP3) by approximately 0.4 log units compared to the unsubstituted 1‑phenyl analog [1]. This shift indicates enhanced passive membrane permeability, a critical parameter for CNS‑active sigma‑1 receptor ligands [2].

Lipophilicity gain
Class-level inference
XLogP3 +0.4 vs. unsubstituted analog (class-level)
May support passive CNS permeability design
Computed value; experimental confirmation pending
Lipophilicity Prodrug Design Blood‑Brain Barrier Permeability

Sigma-1 Receptor Affinity Profiling

A structurally related 1,2,3‑triazole‑4‑amine derivative (bearing a 4‑methoxyphenyl substituent) exhibited a Ki of 410 nM at the human sigma‑1 receptor [1]. While direct data for the 4‑methylphenyl analog are not publicly available, the patent literature establishes that small aryl substituents at the N1 position critically modulate sigma‑1 binding [2].

Sigma-1 affinity
Class-level inference
Ki 410 nM (4-methoxy analog); target data not disclosed
SAR emphasizes correct N1-aryl selection for sigma-1 binding studies
Direct comparison requires target compound data
Sigma‑1 Receptor Affinity Lead Optimization

Hydrogen-Bonding Features

The target compound possesses one hydrogen‑bond donor (the primary amine) and three hydrogen‑bond acceptors (triazole nitrogens) [1]. This arrangement is identical to the unsubstituted analog, but the additional methyl group subtly alters the electron density on the triazole ring, which can modulate hydrogen‑bonding strength without changing the total HBD/HBA count.

H-bond features
Computed property
HBD=1, HBA=3 (conserved count, electronic tuning possible)
Supports class-typical recognition with selectivity potential
Methyl group may modulate hydrogen-bond strength
Hydrogen Bonding Drug‑Receptor Interactions Selectivity

Polar Surface Area and Drug-Likeness

With a topological polar surface area (TPSA) of 56.7 Ų, the compound lies well within the optimal range for oral bioavailability (<140 Ų) and blood‑brain barrier penetration (<90 Ų) [1]. This property is conserved across close N1‑aryl analogs but differentiates the 1,2,3‑triazole core from 1,2,4‑triazole regioisomers, which can exhibit significantly different TPSA values and consequently altered ADME profiles.

TPSA advantage
Class-level inference
TPSA 56.7 Ų (lower than 1,2,4-triazole regioisomer)
Lower TPSA supports CNS penetration screening
Regioisomeric preference for neuroscience libraries
Drug‑Likeness ADME Oral Bioavailability

1-(4-Methylphenyl)-1,2,3-triazol-4-amine Applications


Lead Optimization for Sigma-1 Antagonists

The 4‑methylphenyl group provides a quantifiable lipophilicity boost (+0.4 log units) over the unsubstituted analog, which can be exploited to improve blood‑brain barrier penetration in sigma‑1 antagonist candidates [1][2].

Regioisomeric Selectivity in CNS Drug Discovery

The 1,2,3‑triazole regioisomer’s lower TPSA (56.7 Ų) compared to 1,2,4‑triazoles makes it a preferred scaffold for CNS‑targeted compound libraries [3].

Building Block for Combinatorial Libraries

The amine group at the 4‑position permits straightforward amide coupling or reductive amination, enabling rapid SAR exploration around the N1‑aryl motif identified in sigma‑receptor patents [4].

Application
Selection Property
Validation Focus
Sigma-1 receptor antagonist research
Lipophilicity modulation via 4-methylphenyl
Passive permeability and sigma-1 binding assay
CNS-targeted compound library design
1,2,3-triazole regioisomer with favorable TPSA
CNS permeability and regioisomer-dependent SAR
Combinatorial SAR exploration
C4-amine handle for amide coupling
SAR expansion around N1-aryl motif

Technical Documentation Hub

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22 linked technical documents
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